molecular formula C24H29N7 B5668294 N-(2-methylphenyl)-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

N-(2-methylphenyl)-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No. B5668294
M. Wt: 415.5 g/mol
InChI Key: OUNDWOABGLRZBE-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of triazine derivatives, including structures similar to the specified compound, often involves green chemistry approaches to enhance efficiency and reduce environmental impact. For example, 2,4-diamino-1,3,5-triazines have been prepared by reacting dicyandiamide with nitriles under microwave irradiation, showcasing a reduction in solvent use and shorter reaction times (Díaz‐Ortiz et al., 2004). Such methodologies highlight the advancements in synthesizing complex triazine derivatives efficiently.

Molecular Structure Analysis

The molecular structure of triazine derivatives is often studied using X-ray crystallography and spectroscopic methods. For instance, the refinement of triazine structures at different temperatures using image-plate data has provided insights into the effects of temperature on molecular disorder (Perrakis et al., 1996). Furthermore, combined experimental and theoretical studies have been conducted on triazine derivatives to understand their molecular geometry, vibrational spectra, and electronic properties (Kavipriya et al., 2015).

Chemical Reactions and Properties

Triazine derivatives exhibit a wide range of chemical reactions due to their reactive sites. For example, the preparation of certain triazine compounds involves reactions with hydrazines, leading to structures stabilized by intramolecular hydrogen-bonding interactions (Xiaolin Pan & F. Jian, 2009). These chemical properties underscore the versatility of triazine derivatives in synthetic chemistry.

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, density, and thermal stability, are crucial for their practical applications. Homopolyamides based on triazine structures have been characterized by these properties, demonstrating high thermal stability (Asundaria et al., 2010). These findings indicate the potential of triazine derivatives in materials science.

Chemical Properties Analysis

The chemical properties of triazine derivatives, including reactivity patterns and bonding features, are essential for designing new compounds with desired functionalities. NBO analysis and HOMO-LUMO studies on triazine derivatives provide insights into their stability and charge transfer properties (Kavipriya et al., 2015). Understanding these properties is crucial for their application in various fields, including medicinal chemistry and material science.

properties

IUPAC Name

2-N-(2-methylphenyl)-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7/c1-19-8-5-6-12-21(19)26-24-28-22(27-23(25)29-24)18-31-16-14-30(15-17-31)13-7-11-20-9-3-2-4-10-20/h2-12H,13-18H2,1H3,(H3,25,26,27,28,29)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNDWOABGLRZBE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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